3-Methanesulfonyl-4-methoxyaniline

Description

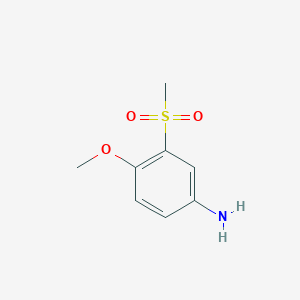

3-Methanesulfonyl-4-methoxyaniline (CAS 13736-78-2) is an aromatic amine derivative featuring a benzene ring substituted with a methanesulfonyl group (-SO₂CH₃) at position 3, a methoxy group (-OCH₃) at position 4, and an amino group (-NH₂) at position 1 (ortho to the methoxy group) . Its molecular formula is C₈H₁₁NO₃S, with a molecular weight of 209.25 g/mol. Limited toxicological data are available, and its precise industrial uses remain unspecified in current literature .

Properties

IUPAC Name |

4-methoxy-3-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-7-4-3-6(9)5-8(7)13(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATZCBRBGUIRIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methanesulfonyl-4-methoxyaniline involves the reduction of 2-methoxy-1-(methylsulfonyl)-4-nitrobenzene using tin(II) chloride in ethanol. The reaction mixture is heated to reflux for one hour under an argon atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including reduction and substitution reactions, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-4-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Tin(II) chloride in ethanol is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted aniline compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

3-Methanesulfonyl-4-methoxyaniline has been investigated for its potential as an antiviral agent, particularly against coronaviruses. Studies have shown that compounds derived from this structure can inhibit the main protease (3CLpro) of SARS-CoV-2, which is essential for viral replication. For instance, structure-based optimization of related compounds has led to significant biochemical inhibition against SARS-CoV-2, suggesting that modifications to the methoxyaniline structure can enhance antiviral efficacy .

Enzyme Inhibition

The compound also plays a role in enzyme inhibition studies. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. This property is crucial for developing drugs targeting specific enzymes involved in disease pathways.

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of complex organic molecules through reactions such as sulfonation and substitution. The compound's ability to undergo oxidation and reduction reactions allows for the formation of diverse derivatives that can be further explored for different applications.

Multicomponent Reactions

Recent advancements have highlighted the utility of this compound in multicomponent reactions (MCRs), which are valuable in synthesizing natural products and pharmaceuticals. MCRs involving methoxyaniline derivatives have shown promise in producing molecular skeletons with significant biological activities, including anti-cancer and anti-inflammatory properties .

Biological Studies

Protein Interaction Studies

Research indicates that this compound can be employed to study protein interactions and enzyme mechanisms. Its structural features allow it to interact selectively with various biomolecules, providing insights into the dynamics of enzyme-substrate relationships .

Potential Toxicity Assessments

The compound's biological activity necessitates assessments of its toxicity and safety profile. Studies have indicated that while it possesses beneficial properties, it also requires careful evaluation regarding its mutagenic potential and overall safety in pharmaceutical applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Optimization

A study focused on optimizing derivatives of this compound against SARS-CoV-2 demonstrated that structural modifications could enhance potency and selectivity against viral targets. The optimized compounds showed robust nanomolar inhibition against the virus, indicating a promising avenue for therapeutic development.

Case Study 2: Enzyme Inhibition Mechanism

Research into the mechanism of action revealed that this compound interacts with specific enzymes by forming covalent bonds through its sulfonyl group. This interaction was shown to effectively inhibit enzyme activity, providing a basis for further drug design targeting similar pathways.

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

N-(4-Amino-3-methoxyphenyl)methanesulfonamide (CAS 57165-06-7)

- Molecular Formula : C₈H₁₂N₂O₃S

- Structure: Features a methanesulfonamide (-NHSO₂CH₃) group linked to the amino-substituted benzene ring, with methoxy at position 3 and amino at position 4 .

- Key Differences : Unlike this compound, the sulfonyl group is bonded to the nitrogen of the aniline (forming a sulfonamide) rather than directly to the aromatic ring. This alters electronic effects and reactivity.

Metsulfuron-Methyl (CAS 74223-64-6)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Structure : A sulfonylurea herbicide with a benzoate ester core, a sulfonylurea bridge (-SO₂NHCONH-), and triazine substituents .

- Key Differences : While both compounds contain sulfonyl groups, metsulfuron-methyl’s urea linkage and triazine ring make it a larger, more complex molecule optimized for herbicidal activity.

- Applications : Widely used in agriculture to control broadleaf weeds .

1-Nitro-3-(trifluoromethanesulfonyl)benzene (CAS 1548-72-7)

- Molecular Formula: C₇H₄F₃NO₄S

- Structure: Benzene substituted with nitro (-NO₂) at position 1 and trifluoromethanesulfonyl (-SO₂CF₃) at position 3 .

- Key Differences : The trifluoromethanesulfonyl group is more electron-withdrawing than methanesulfonyl, and the nitro group enhances electrophilicity.

- Applications: Likely used as a reactive intermediate in organofluorine chemistry .

Comparative Data Table

Electronic and Reactivity Considerations

- Electron Effects: Methoxy (-OCH₃) is electron-donating via resonance, activating the ring toward electrophilic substitution. Methanesulfonyl (-SO₂CH₃) is strongly electron-withdrawing, deactivating the ring and directing incoming electrophiles to meta/para positions.

- Reactivity: The amino group in this compound makes it susceptible to diazotization and coupling reactions, useful in dye or drug synthesis. Sulfonylurea herbicides like metsulfuron-methyl rely on enzymatic inhibition (acetolactate synthase) for activity, a mechanism absent in simpler aniline derivatives .

Biological Activity

3-Methanesulfonyl-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a methanesulfonyl group and a methoxy group attached to an aniline structure, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with 4-methoxyaniline.

- Sulfonation Reaction : The methanesulfonyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.

- Purification : The crude product is purified through recrystallization or chromatography techniques to isolate the desired compound.

Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of aniline have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

- Antioxidant Properties : The presence of the methoxy group is known to enhance antioxidant activity. Studies have shown that related compounds can scavenge free radicals effectively, which may also apply to this compound .

- Anticancer Potential : Initial findings suggest that this compound could inhibit the proliferation of cancer cell lines, including MCF-7 and HCT-116. In vitro studies have demonstrated that modifications in the aniline structure can lead to varying degrees of cytotoxicity against these cancer cells .

Understanding the mechanism of action for this compound involves examining how it interacts with biological targets:

- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.

- Receptor Interaction : The binding affinity to specific receptors may modulate signaling pathways associated with cell growth and apoptosis, providing insights into its therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing context for understanding this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of various methoxy-substituted anilines against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced activity levels, with some derivatives showing potent effects similar to established antibiotics .

- Antioxidant Efficacy :

- Cytotoxicity Assessments :

Q & A

Q. How can researchers quantify trace impurities in this compound using advanced chromatography?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.